molecular formula C9H9F2NO B11167112 N-(3,5-difluorophenyl)propanamide

N-(3,5-difluorophenyl)propanamide

Cat. No.: B11167112
M. Wt: 185.17 g/mol
InChI Key: BJTXCCDDGHXRMG-UHFFFAOYSA-N
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Description

N-(3,5-difluorophenyl)propanamide: is an organic compound with the molecular formula C9H9F2NO It is characterized by the presence of a propanamide group attached to a 3,5-difluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)propanamide typically involves the reaction of 3,5-difluoroaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 3,5-difluoroaniline and the acyl chloride group of propanoyl chloride .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-difluorophenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3,5-difluorophenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: N-(3,5-difluorophenyl)propanamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

N-(3,5-difluorophenyl)propanamide

InChI

InChI=1S/C9H9F2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h3-5H,2H2,1H3,(H,12,13)

InChI Key

BJTXCCDDGHXRMG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC(=C1)F)F

Origin of Product

United States

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